2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide
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Description
2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, also known as BITEB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BITEB is a member of the benzamide family, which is known for its diverse range of biological activities. This compound has been found to exhibit potent anticancer properties, making it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been noted for their wide range of pharmacological activities, including antimicrobial properties. They can be effective against various bacteria and microbes .
Anticancer Properties
Some benzimidazole derivatives have shown potential in cancer treatment, with studies indicating their effectiveness against certain cancer cell lines .
Material Science
These compounds have uses in material science, such as chemosensing, crystal engineering, and fluorescence applications .
Corrosion Science
Benzimidazole derivatives can also play a role in corrosion science, helping to protect materials from degradation .
Organic Reactions
They serve as important intermediates in organic reactions and can be used to facilitate various chemical processes .
Asymmetric Catalysis
Benzimidazole derivatives can act as ligands for asymmetric catalysis, which is crucial in producing certain pharmaceuticals .
properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-13-6-8-14(9-7-13)17(23-11-10-21)12-20-18(22)15-4-2-3-5-16(15)19/h2-9,17,21H,10-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVXAJLWNKOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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